methyl 3-iodo-1H-indazole-5-carboxylate
Description
Significance of Indazole Scaffold in Drug Discovery
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. rsc.orgnih.gov Its structural features, including the presence of two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, allow for diverse interactions with proteins and enzymes. pnrjournal.com The versatile nature of the indazole core enables the synthesis of structurally diverse analogs, which is crucial for developing new therapeutic agents. researchgate.net The stability and synthetic accessibility of the indazole ring have made it a cornerstone in the design of numerous pharmaceutical compounds. nih.govresearchgate.net Consequently, many molecules containing the indazole scaffold are in clinical trials for treating various diseases, and several have received FDA approval. rsc.orgrsc.org
Overview of Biologically Active Indazole Derivatives
Indazole derivatives have been extensively studied and are endowed with a broad range of biological properties. nih.gov These compounds have demonstrated versatile pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV effects. nih.gov The therapeutic potential of the indazole scaffold is highlighted by its presence in several FDA-approved drugs targeting a variety of conditions. pnrjournal.combldpharm.com For example, Pazopanib is a tyrosine kinase inhibitor used for renal cell carcinoma, while Niraparib is an anticancer drug. nih.gov Bendazac and Benzydamine are commercially available anti-inflammatory drugs that also feature the 1H-indazole scaffold. nih.gov
Below is a table of selected FDA-approved drugs that contain the indazole scaffold:
| Drug Name | Therapeutic Use |
| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma. nih.govpnrjournal.com |
| Niraparib | Anticancer agent for ovarian, fallopian tube, and peritoneal cancer. nih.gov |
| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma. pnrjournal.combldpharm.com |
| Entrectinib | Treatment of non-small cell lung cancer. pnrjournal.combldpharm.com |
| Granisetron | 5-HT3 antagonist used as an antiemetic for chemotherapy-induced nausea. pnrjournal.combldpharm.com |
| Bendazac | Anti-inflammatory agent. nih.gov |
| Benzydamine | Anti-inflammatory agent. nih.gov |
Rationale for Research on Methyl 3-Iodo-1H-Indazole-5-Carboxylate
The continued interest in indazole-based pharmaceuticals necessitates the development of versatile and efficient synthetic intermediates. This compound serves as a key example of such a crucial building block.
This compound is a strategically functionalized indazole derivative that serves as a valuable intermediate in organic synthesis. nih.govsigmaaldrich.comnbinno.com Its structure is characterized by two key reactive sites: an iodine atom at the C3 position and a methyl ester group at the C5 position.
The iodo group at the C3 position is particularly significant as it provides a handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki and Heck couplings. rsc.org The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed reactions, which are fundamental in modern medicinal chemistry for creating complex molecular architectures. The synthesis of various indazole derivatives often involves the initial iodination of the indazole ring, followed by coupling reactions to build the final molecule. rsc.org
The methyl ester at the C5 position offers another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the chemical diversity of the resulting compounds. This dual functionality makes this compound a versatile precursor for constructing libraries of novel indazole derivatives for screening in drug discovery programs. nbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHYEHRKSDHNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646422 | |
| Record name | Methyl 3-iodo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-25-0 | |
| Record name | 1H-Indazole-5-carboxylic acid, 3-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Iodo 1h Indazole 5 Carboxylate
Established Synthetic Routes for Indazole Derivatives
The indazole moiety, a bicyclic aromatic heterocycle, can be synthesized through various strategies, which are broadly categorized into methods involving the cyclization to form the pyrazole (B372694) ring and methods involving the functionalization of a pre-existing indazole core.
The construction of the fundamental indazole ring is a critical first step. Numerous methods have been developed, often starting from appropriately substituted benzene (B151609) derivatives to ensure the correct placement of functional groups.
Key cyclization strategies include:
Reductive Cyclization: A common approach involves the reductive cyclization of ortho-nitrobenzylidene amines or related o-nitro precursors. For instance, ortho-imino-nitrobenzene substrates can undergo cyclization promoted by reagents like tri-n-butylphosphine to yield substituted 2H-indazoles.
From Hydrazones: Arylhydrazones can be treated with iodine in the presence of a base to yield 1H-indazoles via a direct aryl C-H amination pathway. researchgate.net Similarly, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent copper-catalyzed cyclization to form the 1H-indazole ring. researchgate.net
From 2-Aminophenones: A metal-free, one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles. chemimpex.com
Jacobson Indazole Synthesis: This classic method involves the diazotization of o-toluidine (B26562) followed by an intramolecular cyclization involving the methyl group to form the 1H-indazole ring.
Table 1: Selected Cyclization Methods for Indazole Ring Formation
| Starting Material Type | Key Reagents/Conditions | Product Type |
|---|---|---|
| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles |
| Diaryl/tert-butyl aryl ketone hydrazones | I₂, KI, NaOAc | 1H-Indazoles |
| 2-Aminophenones | Hydroxylamine derivatives | 1H-Indazoles |
| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole |
Functionalization of Indazole Core
Once the indazole scaffold is formed, subsequent reactions can introduce or modify functional groups. The functionalization of the C-3 position is particularly important for building molecular complexity.
Halogenation: The introduction of a halogen atom, especially iodine or bromine, at the C-3 position is a crucial transformation. chemicalbook.com This reaction serves as a gateway for further modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). chemicalbook.comcymitquimica.com 3-Iodoindazoles are typically prepared by treating the parent indazole with iodine (I₂) under basic conditions (e.g., KOH, K₂CO₃) in a polar solvent like N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.comgoogleapis.com
C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of the indazole core, allowing for the introduction of various substituents without the need for pre-functionalized precursors. chembk.comnih.govchemimpex.com
Specific Synthesis of Methyl 3-Iodo-1H-Indazole-5-Carboxylate
The synthesis of the title compound is a multi-step process that combines the principles of ring formation, esterification, and targeted halogenation. The most chemically efficient route involves the preparation of a key precursor, methyl 1H-indazole-5-carboxylate, followed by direct iodination at the 3-position.
The primary precursor for the target molecule is 1H-indazole-5-carboxylic acid . This compound serves as the foundational scaffold containing the necessary indazole ring and the carboxylic acid group at the 5-position. masterorganicchemistry.com It can be converted to its corresponding methyl ester, methyl 1H-indazole-5-carboxylate , which is the direct precursor for the subsequent iodination step. chemimpex.com
With the precursor methyl 1H-indazole-5-carboxylate in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position of the indazole ring. This transformation is reliably achieved through electrophilic halogenation.
A well-documented and effective method involves the direct iodination using molecular iodine (I₂) in the presence of a base. chembk.com The reaction proceeds by treating a solution of methyl 1H-indazole-5-carboxylate in a solvent such as DMF with potassium carbonate (K₂CO₃) and iodine. chembk.com The base facilitates the deprotonation at the C-3 position, making it susceptible to attack by the electrophilic iodine, yielding the desired this compound. chembk.com
Table 2: Typical Reaction Conditions for C-3 Iodination of Indazoles
| Substrate | Reagents | Base | Solvent | Outcome |
|---|---|---|---|---|
| 6-Bromo-1H-indazole | I₂ | KOH | DMF | 6-Bromo-3-iodo-1H-indazole googleapis.com |
| Methyl 7-ethyl-1H-indazole-5-carboxylate | I₂ | K₂CO₃ | DMF | Methyl 7-ethyl-3-iodo-1H-indazole-5-carboxylate chembk.com |
| 1H-Indazole | I₂ | KOH | DMF | 3-Iodo-1H-indazole chemicalbook.com |
Esterification at the 5-Carboxylic Acid Position
The ester functional group in the target molecule is typically introduced by the esterification of the precursor, 1H-indazole-5-carboxylic acid. The timing of this step is crucial; performing the esterification before the C-3 iodination is the preferred synthetic route. This sequence avoids potential complications and side reactions that might occur during the basic conditions of iodination if a free carboxylic acid were present.
The most common method for this conversion is the Fischer esterification . This reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). chemicalbook.com The reaction is an equilibrium process, and using methanol (B129727) as the solvent drives the reaction toward the formation of the methyl ester product. A typical procedure involves heating a suspension of 1H-indazole-5-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid overnight. chemicalbook.com Workup involves neutralization with a base like sodium bicarbonate to isolate the final product, methyl 1H-indazole-5-carboxylate. chemicalbook.com
Palladium-Catalyzed Reactions in Indazole Synthesis
Palladium-catalyzed reactions are fundamental in the synthesis of complex heterocyclic compounds, including indazole derivatives. beilstein-journals.org These methods offer a powerful means for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of substituted indazoles, palladium catalysts are instrumental in cyclization and functionalization steps. For instance, palladium-catalyzed intramolecular oxidative coupling can be used to construct the indole (B1671886) nucleus, a related heterocyclic system, from appropriately substituted anilines. mdpi.com While direct synthesis of this compound via a one-pot palladium-catalyzed reaction is not commonly detailed, palladium catalysis is crucial for the functionalization of the pre-formed indazole ring. The C-3 position of an indazole can be functionalized through various palladium-catalyzed cross-coupling reactions, which is a key strategy for creating diverse indazole-based compounds. researchgate.netmdpi.com The synthesis often starts from derivatives of 2-nitrophenylacetic acid, which undergo cyclization to form the indazole-3-carboxylic acid core. semanticscholar.orgsioc-journal.cn Subsequent halogenation at the 3-position, followed by esterification, would yield the target molecule.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like indazoles. mdpi.com Microwave irradiation can be combined with palladium catalysis to efficiently synthesize functionalized indoles and related heterocycles. mdpi.com For example, the conversion of N-aryl enamines into indoles is significantly improved under microwave conditions. mdpi.com In the context of indazole synthesis, microwave heating can be employed for cyclization reactions or subsequent functionalization steps. The Suzuki-Miyaura cross-coupling of 3-iodoindazoles, for instance, can be effectively performed under microwave irradiation, often leading to the desired products in excellent yields within minutes. nih.govresearchgate.net This rapid and efficient heating method minimizes the formation of by-products and is suitable for creating libraries of compounds for drug discovery. nih.govnih.gov
Advanced Synthetic Transformations Involving this compound
The presence of three distinct functional groups—the iodo group at C3, the ester at C5, and the NH group at N1—makes this compound an exceptionally useful intermediate for further chemical modifications.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at the Iodine Position
The iodine atom at the C-3 position of the indazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used and highly effective method for this purpose. nih.govias.ac.in
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent like dioxane or THF with water. nih.govnih.gov The C-3 functionalization of 1H-indazole through Suzuki-Miyaura coupling is a key strategy for producing valuable pharmaceutical precursors. mdpi.com To prevent side reactions at the indazole nitrogen, it is often protected with a group like tert-butyloxycarbonyl (Boc) prior to the coupling reaction. mdpi.comnih.gov Interestingly, under microwave heating conditions, the Suzuki-Miyaura coupling can sometimes occur with concomitant deprotection of the Boc group. nih.gov
Below is a table summarizing representative Suzuki-Miyaura coupling reactions on a related 3-iodo-1H-indazole scaffold.
| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 120°C, 40 min | Good | nih.gov |
| Various | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 12 h | Not specified | nih.gov |
| Organoboronic acids | Ferrocene-based Pd Complex | Not specified | Ionic Liquid | Not specified | Up to 96% | mdpi.com |
This table is generated based on data from related 3-iodoindazole compounds to illustrate typical reaction conditions.
Modifications of the Ester Group
The methyl ester group at the C-5 position provides another handle for synthetic transformations. Standard organic chemistry procedures can be applied to modify this group, expanding the molecular diversity of the indazole scaffold.
Common modifications include:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. This carboxylic acid can then be used in further reactions, such as amide bond formation.
Amidation: The ester can be directly converted to an amide by reacting it with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard coupling reagents like HATU or EDC to form an amide bond. nih.gov
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
These transformations allow for the introduction of a wide range of functional groups at the 5-position, which can be crucial for modulating the biological activity of the molecule.
Derivatization of the 1H-Indazole Nitrogen
The nitrogen atom at the 1-position of the indazole ring is nucleophilic and can be readily derivatized. jmchemsci.com This N-functionalization is important for several reasons: it can block potential side reactions during other transformations (acting as a protecting group), and the substituent on the nitrogen can itself be a key determinant of the molecule's biological properties. mdpi.comjmchemsci.com
Common derivatization reactions include:
N-Alkylation: The indazole nitrogen can be alkylated using an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride. google.com This results in the formation of N-alkylated indazoles. A mixture of N1 and N2 isomers can sometimes be formed, with the N1 tautomer generally being more stable. jmchemsci.com
N-Arylation: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups at the N1 position.
N-Acylation: The nitrogen can be acylated using an acyl chloride or anhydride.
Protection: For multi-step syntheses, the nitrogen is often protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This group is stable under many reaction conditions but can be easily removed when desired.
Stereoselective Synthesis Approaches
While the core structure of this compound is achiral, stereoselective synthesis becomes relevant when chiral centers are introduced during subsequent transformations. For instance, if the ester group is modified to an amide by coupling with a chiral amine, a diastereomeric mixture could result. Similarly, if a substituent introduced via a cross-coupling reaction contains a stereocenter, stereoselective methods would be necessary to control the final product's configuration.
Catalytic asymmetric approaches are widely used to access chiral indole-based molecules, and similar principles can be applied to indazole derivatives. mdpi.com For example, if a reaction creates a new stereocenter adjacent to the indazole ring, a chiral catalyst or auxiliary could be employed to favor the formation of one enantiomer over the other. The development of stereoselective reactions on the indazole scaffold is an active area of research, driven by the need for enantiomerically pure compounds for pharmacological evaluation.
Structure Activity Relationship Sar Studies of Methyl 3 Iodo 1h Indazole 5 Carboxylate Derivatives
Impact of Indazole Core Substituents on Biological Activity
The indazole nucleus is a privileged scaffold in drug discovery, and substitutions on its bicyclic ring system are critical for modulating biological activity, target selectivity, and pharmacokinetic properties. nih.govrsc.orgresearchgate.net Research into various classes of indazole-based inhibitors has demonstrated that specific substitution patterns can dramatically influence potency.
In the development of kinase inhibitors, substituents at positions 4, 5, 6, and 7 of the indazole ring have been systematically explored to optimize interactions within the target protein's binding site. For instance, in a series of indazole derivatives targeting Aurora kinases, the introduction of phenyl urea, phenyl amide, or benzylamine (B48309) groups at the C5 or C6 position resulted in compounds with potent activity, often with IC₅₀ values below 1 µM. nih.gov Similarly, studies on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) revealed that the presence of disubstituent groups at both the 4- and 6-positions played a crucial role in achieving potent inhibition. nih.gov
Conversely, SAR studies on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors showed that the introduction of hydrophobic groups, such as alkyl or halogen moieties, could decrease potency when compared to derivatives bearing a methoxy (B1213986) group at the same position. nih.gov The specific impact of a substituent is highly context-dependent, relying on the topology of the target's active site.
The following table summarizes key SAR findings for various substituted indazole derivatives, illustrating the profound effect of core substituents on biological activity against different targets.
| Parent Scaffold | Position of Substitution | Substituent | Target Kinase/Protein | Observed Biological Activity (IC₅₀) |
|---|---|---|---|---|
| Indazole-amide | C5/C6 | Phenyl urea | Aurora kinases | < 1 µM |
| Indazole-amide | C5/C6 | Phenyl amide | Aurora kinases | < 1 µM |
| 1H-indazole | C4 & C6 | Disubstituted | IDO1 | 5.3 µM |
| Indazole-pyrimidine | Pyrimidine C2 | Methoxy | VEGFR-2 | More potent |
| Indazole-pyrimidine | Pyrimidine C2 | Alkyl/Halogen | VEGFR-2 | Less potent |
| 3-(Indol-2-yl)indazole | C6 | Amides/Heteroaryls | Chek1 | Potent and selective |
Role of the Iodine Moiety at the 3-Position
The iodine atom at the C-3 position of the indazole ring is a key feature of methyl 3-iodo-1H-indazole-5-carboxylate. While not always retained in the final active molecule, it serves a dual purpose: influencing binding interactions and, more importantly, acting as a versatile synthetic handle for extensive functionalization. mdpi.com
The C-3 position of the indazole scaffold is frequently oriented towards the hinge region of kinase ATP-binding sites. While direct data on the binding contribution of the iodine atom itself is limited, its properties as a large, polarizable halogen allow for potential halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity.
However, the primary role of the C-3 iodine in determining binding affinity is as a precursor. The functionalization of the C-3 position is a cornerstone for developing potent kinase inhibitors. mdpi.com For example, replacing the iodine with various aryl or heteroaryl groups via cross-coupling reactions allows for the introduction of moieties that can form critical hydrogen bonds and van der Waals interactions with the target protein, significantly enhancing potency. researchgate.net Therefore, the iodine atom is an indispensable feature for enabling the exploration of SAR at this critical position.
The carbon-iodine bond at the C-3 position is relatively weak, making it an excellent site for organometallic reactions. ethz.ch One of the most powerful methods for its functionalization is the halogen-metal exchange. wikipedia.org This reaction typically involves treating the 3-iodoindazole derivative with an organolithium (e.g., n-butyllithium) or organomagnesium (e.g., isopropylmagnesium chloride) reagent. nih.govnih.gov
This process converts the electrophilic C-I bond into a nucleophilic C-metal bond (C-Li or C-Mg). wikipedia.orgnih.gov The resulting organometallic intermediate is highly reactive and can be "trapped" by a wide array of electrophiles. This strategy opens a gateway to introduce diverse functional groups at the C-3 position, including:
Alcohols, aldehydes, and ketones
Amides and esters
Thioalkyls
Other halogens
This synthetic versatility is crucial for drug discovery, allowing chemists to systematically modify the C-3 substituent to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Furthermore, the 3-iodoindazole core is a key substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the facile synthesis of 3-aryl and 3-heteroaryl indazoles. mdpi.comresearchgate.net
Significance of the Methyl Ester at the 5-Position
The methyl ester of this compound can be readily hydrolyzed under basic conditions to yield the corresponding 5-carboxylic acid. This transformation is not only a common synthetic step but also central to the concept of prodrug design. nih.gov
A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. Ester groups are frequently employed in prodrug strategies because they can improve properties such as membrane permeability and aqueous solubility. nih.gov The methyl ester can enhance the lipophilicity of the molecule, facilitating its absorption and distribution. Once inside the body, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid metabolite at the target site. princeton.edu This strategy has been successfully applied to other indazole derivatives; for example, the addition of an N-acyloxymethyl pro-moiety to an indazole-based anti-HIV agent increased its water solubility by 300-fold and enhanced its antiviral activity. nih.gov
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com The methyl ester or the corresponding carboxylic acid at the C-5 position can be replaced with a variety of bioisosteres.
This approach has proven successful in the design of indazole-based inhibitors. In one study, the carboxylic acid functionality at the 5-position was replaced with a 1,2,4-oxadiazole (B8745197) ring, leading to a series of potent and selective inhibitors of monoamine oxidase B (MAO B). nih.gov Other common bioisosteres for esters and carboxylic acids can be explored to modulate the acidity, hydrogen bonding capacity, and metabolic stability of the molecule.
The following table lists several potential bioisosteric replacements for the methyl ester group and the properties they can modify.
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Methyl Ester (-COOCH₃) / Carboxylic Acid (-COOH) | Amide (-CONH₂) | Increases metabolic stability, alters H-bonding |
| Tetrazole | Metabolically stable acidic mimic, similar pKa to carboxylic acid | |
| 1,2,4-Oxadiazole | Metabolically stable, can act as H-bond acceptor | |
| Sulfonamide (-SO₂NH₂) | Acidic, metabolically stable, different geometry |
Modulating Activity through Substitutions on the Indazole Nitrogen
The indazole core, a bicyclic aromatic heterocycle, possesses two nitrogen atoms (N1 and N2) that are common sites for substitution. Alkylation or arylation at these positions is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of indazole-based compounds. While specific SAR studies detailing substitutions on the nitrogen of this compound are not extensively documented in publicly available research, general principles derived from related indazole series provide a strong predictive framework.
Substitution at the N1 position of the indazole ring is frequently essential for activity in many classes of indazole-based inhibitors. For instance, in the development of non-steroidal, anti-spermatogenic agents based on indazole-3-carboxylic acid derivatives, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be critical for biological activity. austinpublishinggroup.com The nature of the substituent on the nitrogen can influence the molecule's orientation within a protein's binding pocket, its solubility, and its metabolic stability.
The regioselectivity of substitution (N1 vs. N2) is a critical factor, as the resulting isomers often exhibit distinct biological profiles. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov In many kinase inhibitors, an N1-substituted indazole serves as a crucial hinge-binding motif, while the corresponding N2-isomer may be inactive. austinpublishinggroup.com The choice of substituent—ranging from small alkyl groups to larger aryl or heterocyclic moieties—can fine-tune the compound's potency and selectivity for its biological target.
Table 1: General Effects of N-Substitution on Indazole Activity
| Substitution Position | General Effect on Activity | Rationale |
|---|---|---|
| N1 | Often essential for activity, particularly in kinase inhibitors. | The N1-H can act as a hydrogen bond donor to the hinge region of kinases. Substitution can modulate this interaction and provide vectors for exploring other pockets. |
| N2 | Often results in decreased or abolished activity compared to the N1 isomer. | The different geometry of the N2-substituted isomer can prevent optimal binding to the target protein. |
| Substituent Type | Potency and selectivity are highly dependent on the size, lipophilicity, and electronic properties of the substituent. | Substituents can engage in additional hydrophobic or polar interactions within the binding site, improving affinity and selectivity. |
Comparative Analysis with Related Indazole Derivatives
To better understand the structural and functional role of the specific moieties in this compound, it is useful to compare it with related indazole derivatives.
Structural and Functional Comparisons with 7-Iodo-1H-Indazole
A comparison between this compound and 7-iodo-1H-indazole highlights the importance of substituent placement on the indazole scaffold.
Structural Comparison: The primary structural differences are the positions of the iodine atom and the presence of the methyl carboxylate group. In this compound, the iodine is at the C3 position, and a methoxycarbonyl group is at C5. In 7-iodo-1H-indazole, the iodine is at the C7 position, and the C3 and C5 positions are unsubstituted. vulcanchem.comsigmaaldrich.com This isomeric difference significantly alters the molecule's shape, electronic distribution, and potential points of interaction.
Functional Comparison: Both compounds serve as versatile building blocks in organic synthesis. The iodine atom in both molecules is a key functional group, enabling various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build more complex molecular architectures. vulcanchem.com However, the downstream products and their potential biological activities differ significantly. The 3-iodo-indazole scaffold is a common feature in many kinase inhibitors, where the C3 position is often elaborated. rsc.org In contrast, 7-substituted indazoles, such as 7-nitroindazole, are known to be inhibitors of nitric oxide synthase (nNOS), demonstrating that the substitution pattern on the benzene (B151609) portion of the indazole ring directs the molecule toward different biological targets. austinpublishinggroup.com
Table 2: Structural and Functional Comparison
| Feature | This compound | 7-Iodo-1H-indazole |
|---|---|---|
| Iodine Position | C3 | C7 |
| Other Substituents | -COOCH₃ at C5 | None |
| Key Function | Synthetic intermediate for kinase inhibitors and other complex molecules. | Synthetic intermediate; precursor for 7-substituted indazoles. vulcanchem.com |
| Associated Biological Activity of Derivatives | Kinase inhibition (general class). rsc.org | Nitric oxide synthase (nNOS) inhibition (e.g., 7-nitroindazole). austinpublishinggroup.com |
Comparisons with Other Halogenated Indazoles
The identity and position of a halogen atom on the indazole ring are critical determinants of reactivity and biological activity.
The C-I bond is weaker than C-Br or C-Cl bonds, making iodo-indazoles like the title compound highly reactive and preferable for cross-coupling reactions where mild conditions are required. Bromo-indazoles, such as 6-bromo-1H-indazole, are also widely used as synthetic intermediates for kinase inhibitors. rsc.org The choice between an iodo- or bromo-indazole often depends on the desired reactivity and the specific coupling partners.
From a biological standpoint, halogens can act as hydrophobic space-filling groups and can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The position of the halogen is crucial. For example, a halogen at the C5 or C6 position of the indazole ring can occupy specific pockets in a kinase active site, enhancing potency and selectivity.
Comparisons with Indazole Carboxylic Acid Derivatives
The difference between a methyl ester and its corresponding carboxylic acid is fundamental in drug design and chemical synthesis.
Structural and Physicochemical Differences: this compound is the methyl ester of 3-iodo-1H-indazole-5-carboxylic acid. The ester is more lipophilic and lacks the acidic proton of the carboxylic acid. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is typically ionized at physiological pH, increasing water solubility compared to the ester. mdpi.com
Functional Differences: In synthesis, esters are often used as protected forms of carboxylic acids. In a biological context, esters can act as prodrugs, which are metabolized in vivo to the active carboxylic acid form. The conversion of an ester to a carboxylic acid can dramatically alter biological activity. A carboxylic acid moiety can form strong, charge-assisted hydrogen bonds with key amino acid residues (e.g., lysine, arginine) in a protein's active site, an interaction that is not possible for the ester. Conversely, the increased lipophilicity of the ester may enhance cell membrane permeability. The choice between an ester and a carboxylic acid is a key consideration in optimizing a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com
Table 3: Comparison of Indazole Methyl Ester vs. Carboxylic Acid
| Feature | This compound (Ester) | 3-Iodo-1H-indazole-5-carboxylic acid (Acid) |
|---|---|---|
| Functional Group | -COOCH₃ | -COOH |
| Lipophilicity | Higher | Lower |
| H-Bonding | H-bond acceptor (carbonyl oxygen) | H-bond donor (hydroxyl) and acceptor (carbonyl) |
| Acidity | Neutral | Acidic |
| Typical Role | Synthetic intermediate, potential prodrug. | Biologically active moiety, synthetic precursor. |
Biological Activities and Pharmacological Relevance of Methyl 3 Iodo 1h Indazole 5 Carboxylate and Its Analogs
Broad Spectrum of Pharmacological Activities of Indazole Derivatives
Indazole derivatives are recognized for a diverse array of biological activities. nih.gov These compounds have been extensively studied and have demonstrated effects including anti-cancer, anti-inflammatory, antimicrobial, antiparasitic, and analgesic properties. nih.govbohrium.combenthamdirect.com Furthermore, research has uncovered potential applications for indazole derivatives in treating neurodegenerative diseases, osteoporosis, and cardiovascular conditions, with some compounds showing anti-aggregatory and vasorelaxant activities. nih.govbenthamdirect.com The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, leading to its exploration in numerous therapeutic areas. nih.govinnovatpublisher.com Several indazole-based drugs have received FDA approval, such as Axitinib, Pazopanib, and Niraparib, primarily for cancer therapy, underscoring the clinical significance of this heterocyclic motif. bohrium.comnih.gov
Investigated Biological Targets and Pathways
The pharmacological effects of indazole derivatives are a result of their interaction with various biological targets and modulation of key cellular pathways.
A primary mechanism through which indazole derivatives exert their effects is via the inhibition of enzymes, particularly protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Indazole derivatives have been successfully developed as potent inhibitors of several kinase families. rsc.org
Kinase Inhibition: Many indazole-based compounds function as specific inhibitors of tyrosine kinases and serine/threonine kinases. nih.gov Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and the Bcr-Abl fusion protein. nih.govnih.govresearchgate.net For instance, a compound identified as [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine was found to inhibit FGFR1 with an IC50 value of 100 nM. benthamdirect.com Another derivative showed potent inhibitory activity against the Bcr-Abl wild type and T315I mutant with an IC50 value of 0.014 µM. researchgate.net The indazole core is a key feature in several approved kinase inhibitor drugs, highlighting its effectiveness in targeting the ATP-binding site of these enzymes. researchgate.netnih.gov
| Compound Type/Name | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | benthamdirect.com |
| Indazole Derivative 2 | FGFR1 | 2.9 nM | researchgate.net |
| Indazole Derivative 16 | Bcr-Abl (wild type) | 0.014 µM | researchgate.net |
| Indazole Derivative 16 | Bcr-Abl (T315I mutant) | 0.014 µM | researchgate.net |
| Pyrrole-Indazole Derivative 8 | Soybean Lipoxygenase | 22 µM | nih.gov |
Acetyl-CoA Carboxylase (ACC) Inhibition: Beyond kinases, indazole derivatives have been developed as inhibitors of other enzymes. Research has led to the synthesis of oxo-dihydrospiroindazole-based compounds that act as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. nih.gov
The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a target for metabolic diseases and has roles in inflammation. nih.govnovartis.comnih.gov It is activated by bile acids and its modulation can influence glucose homeostasis and energy expenditure. nih.govmdpi.com While various heterocyclic compounds, such as imidazole (B134444) and triazole derivatives, have been identified as potent TGR5 agonists, the available scientific literature from the conducted searches does not provide specific examples or detailed studies on indazole derivatives acting as modulators of the TGR5/GPBAR1 receptor. researchgate.netresearchgate.net
Indazole derivatives interact with various cellular components to induce their biological effects, particularly their anti-cancer activities. One key mechanism is the induction of apoptosis, or programmed cell death. For example, the indazole derivative designated '2f' was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org This same compound was also found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within the cancer cells. rsc.org Other studies have shown that polysubstituted indazoles can trigger apoptosis and cause cell cycle arrest, often in the S phase or G2/M phase, suggesting interference with DNA synthesis or the microtubule system. nih.gov
Anti-Cancer and Anti-Proliferative Effects
The most extensively documented pharmacological application of indazole derivatives is in the field of oncology. researchgate.netnih.gov The indazole scaffold is a core component of numerous small molecules developed as anti-cancer agents, targeting various aspects of cancer cell proliferation and survival. rsc.orgmdpi.com
Indazole derivatives have demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines in vitro. nih.gov Studies have reported significant growth inhibitory effects in cancers of the lung, breast, prostate, colon, and blood. nih.govnih.gov
For example, a series of novel polysubstituted indazoles showed IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov Further testing confirmed their activity against IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast) cells. nih.gov Another study reported that compound '2f' had potent growth inhibitory activity with IC50 values between 0.23 and 1.15 μM across several cancer cell lines. rsc.org Indazole analogs of curcumin (B1669340) have also been synthesized and tested, with one compound showing an IC50 of 27.20 μM against WiDr colorectal carcinoma cells, an activity level higher than that of curcumin and tamoxifen. japsonline.com
In addition to in vitro studies, the anti-tumor effects of indazole derivatives have been validated in in vivo models. The compound '2f' was shown to suppress the growth of a 4T1 breast cancer tumor model in mice, demonstrating the potential for these compounds to translate from cell-based assays to animal models. rsc.org
| Compound/Analog Series | Cancer Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 2f | Various | Not Specified | 0.23–1.15 µM | rsc.org |
| Polysubstituted Indazoles | A2780 | Ovarian | 0.64–17 µM | nih.gov |
| Polysubstituted Indazoles | A549 | Lung | 0.64–17 µM | nih.gov |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |
| Compound 5j | Hep-G2 | Hepatoma | Superior to 5-Fu | nih.gov |
| Compound 12 | HL60 | Promyelocytic Leukemia | 8.3 nM | researchgate.net |
| Compound 12 | HCT116 | Colorectal | 1.3 nM | researchgate.net |
| Curcumin Indazole Analog 3b | WiDr | Colorectal | 27.20 µM | japsonline.com |
| Curcumin Indazole Analog 3b | MCF-7 | Breast | 45.97-86.24 µM | japsonline.com |
Mechanisms of Anti-Cancer Action
The anti-cancer properties of indazole derivatives, including analogs of methyl 3-iodo-1H-indazole-5-carboxylate, are attributed to several key mechanisms that disrupt cancer cell growth and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. Research on certain 1H-indazole-3-amine derivatives has demonstrated their ability to trigger apoptosis in cancer cells. nih.gov This process is often mediated through the inhibition of anti-apoptotic proteins from the Bcl-2 family and interference with the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis. nih.gov
Furthermore, many indazole analogs exhibit the ability to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. researchgate.net For instance, studies on some 1,2,4-triazole-3-carboxamides, which share structural similarities with indazole derivatives, have shown that they can induce cell cycle arrest in leukemia cell lines. researchgate.net In some cases, such as with certain indolin-2-one linked 1,2,3-triazoles, the induced apoptosis is caspase-dependent, involving both intrinsic and extrinsic pathways, and is accompanied by a perturbation of the cell cycle progression. unibo.it
The table below summarizes the anti-cancer mechanisms of representative indazole analogs.
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| 1H-indazole-3-amine derivatives | Chronic Myeloid Leukemia (K562) | Induction of apoptosis, inhibition of Bcl-2 family, interference with p53/MDM2 pathway. | nih.gov |
| Indolin-2-one linked 1,2,3-triazoles | Jurkat | Caspase-dependent apoptosis (intrinsic and extrinsic pathways), cell cycle perturbation. | unibo.it |
| 1,2,4-triazole-3-carboxamides | Leukemia cell lines | Induction of cell cycle arrest. | researchgate.net |
Anti-inflammatory Properties
Indazole and its analogs have demonstrated significant anti-inflammatory properties, which are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) that cause pain and inflammation. youtube.com By selectively inhibiting COX-2, indazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govyoutube.com
Studies have shown that various indazole derivatives exhibit a concentration-dependent inhibition of COX-2. nih.gov For example, 5-aminoindazole (B92378) has been reported to have a notable inhibitory effect on COX-2. nih.gov The anti-inflammatory action of these compounds may also involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as scavenging of free radicals. nih.gov
The following table presents the COX-2 inhibitory activity of several indazole derivatives.
| Compound | IC50 for COX-2 Inhibition (μM) | Reference |
| Indazole | 23.42 | nih.gov |
| 5-aminoindazole | 12.32 | nih.gov |
| 6-nitroindazole | 19.22 | nih.gov |
| Compound 16 (an (aza)indazole derivative) | 0.409 | nih.gov |
Anti-Microbial and Anti-Protozoal Activities
The indazole scaffold is a key feature in the development of new anti-microbial and anti-protozoal agents. Various derivatives have shown promising activity against a range of pathogens.
In the realm of antibacterial research, a significant mechanism of action for some indazole derivatives is the inhibition of bacterial DNA gyrase (GyrB). nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This provides a different target compared to many existing antibiotics, which is crucial for combating antibiotic resistance. nih.gov For instance, certain indazole derivatives have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov Other studies on N-methyl-3-aryl indazoles have also reported inhibitory activity against various bacterial strains. orientjchem.org
Regarding anti-protozoal activity, research on 2H-indazole derivatives has revealed their effectiveness against several protozoan parasites. These compounds have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, many of these derivatives were found to be more potent than metronidazole, a standard drug for treating infections caused by these protozoa. mdpi.com Some of these compounds also exhibited activity against fungal pathogens like Candida albicans and Candida glabrata. mdpi.com
The table below summarizes the anti-microbial and anti-protozoal activities of selected indazole analogs.
| Compound Class | Pathogen | Activity/Mechanism | Reference |
| Indazole derivatives | Gram-positive bacteria (e.g., MRSA) | Inhibition of DNA gyrase B (GyrB). | nih.gov |
| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus megaterium | Inhibitory activity (zone of inhibition). | orientjchem.org |
| 2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity. | mdpi.com |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |
Potential for Other Therapeutic Applications
Anti-Diabetic and Anti-Obesity Research
Indazole derivatives are being investigated for their potential in managing metabolic disorders such as diabetes and obesity. One of the key mechanisms underlying their anti-diabetic potential is the inhibition of α-glucosidase. researchgate.netnih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, indazole-based compounds can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels. rjptonline.org A study on indazole-based thiadiazole hybrid derivatives demonstrated their ability to act as potent dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov
While direct research on indazole derivatives for anti-obesity is less specific, the management of blood glucose levels is closely linked to weight management. By controlling hyperglycemia, these compounds could indirectly contribute to preventing some of the metabolic dysregulations associated with obesity. Further research is needed to explore the direct effects of indazole analogs on pathways related to adipogenesis and appetite regulation.
The table below highlights the α-glucosidase inhibitory activity of some indazole-based compounds.
| Compound Class | Target Enzyme | IC50 Value (μM) | Reference |
| Indazole-based thiadiazole hybrid derivative 1 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
| Indazole-based thiadiazole hybrid derivative 2 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
| Indazole-based thiadiazole hybrid derivative 3 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
| Indazole-based thiadiazole hybrid derivative 5 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
| Indazole-based thiadiazole hybrid derivative 7 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
| Indazole-based thiadiazole hybrid derivative 8 | α-glucosidase | Not specified, but demonstrated remarkable inhibitory activity | nih.gov |
Anti-HIV Activity
A significant area of research for indazole derivatives is in the development of novel treatments for Human Immunodeficiency Virus (HIV). A key mechanism of action for these compounds is the inhibition of the HIV reverse transcriptase (RT) enzyme. nih.govacs.org Specifically, they act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. nih.govresearchgate.net
The development of indazole-based NNRTIs is particularly important due to the emergence of drug-resistant HIV strains. Researchers are designing novel indazole NNRTIs with the aim of achieving excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.govacs.org
Analgesic Properties
The analgesic, or pain-relieving, properties of indazole derivatives are closely linked to their anti-inflammatory mechanisms. As previously discussed, many indazole analogs are effective inhibitors of the COX-2 enzyme. nih.govnih.gov The production of prostaglandins by COX-2 at sites of inflammation not only causes the classic signs of inflammation but also sensitizes peripheral nerve endings, leading to the perception of pain. youtube.com
By inhibiting COX-2, indazole derivatives reduce the production of these pain-sensitizing prostaglandins, thereby exerting an analgesic effect. This mechanism is the basis for the action of many non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief. Therefore, the development of selective COX-2 inhibitors within the indazole class holds promise for creating effective analgesics with an improved safety profile compared to non-selective NSAIDs. nih.gov
Medicinal Chemistry and Drug Discovery Applications
Methyl 3-Iodo-1H-Indazole-5-Carboxylate as a Key Intermediate in Pharmaceutical Synthesis
The utility of this compound as a key intermediate stems from the reactivity of its distinct functional moieties, which allow for a variety of chemical transformations. The indazole core is a recognized pharmacophore present in numerous biologically active compounds. The iodine atom at the C-3 position is particularly useful as it can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse substituents. Similarly, the methyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. The N-H of the indazole ring can be alkylated or arylated to further explore the chemical space around the scaffold.
While specific, detailed synthetic routes for on-market drugs starting directly from this compound are proprietary and not always publicly disclosed, its structural motifs are found in important classes of therapeutic agents, particularly kinase and PARP inhibitors. The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors. The strategic placement of substituents, facilitated by intermediates like this compound, is crucial for achieving potency and selectivity.
Below is a table illustrating the potential synthetic utility of this intermediate:
| Functional Group | Potential Reaction Type | Purpose in Drug Synthesis |
| 3-Iodo group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling | Introduction of aryl, heteroaryl, or alkyl groups to modulate target binding and physicochemical properties. |
| 5-Methyl carboxylate | Hydrolysis, Amidation | Conversion to amides to form key interactions with biological targets or to modify solubility and metabolic stability. |
| 1-H (indazole nitrogen) | N-Alkylation, N-Arylation | Introduction of substituents to explore solvent-exposed regions of a binding pocket or to block metabolism. |
Lead Compound Identification and Optimization
The indazole scaffold is a common starting point in drug discovery campaigns for identifying new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound represents a well-functionalized indazole core that can be used in initial screens or as a foundation for building a library of analogues for lead optimization.
The process of lead optimization involves iteratively modifying the structure of a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The diverse reactivity of this compound allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series. For instance, in the development of kinase inhibitors, modifications at the 3-position of the indazole ring can significantly impact binding to the hinge region of the kinase, while alterations at the 5-position can influence interactions with the solvent-exposed region.
An example of lead optimization in a related indazole series is the development of fibroblast growth factor receptor (FGFR) inhibitors. In such studies, different substituents are introduced to the indazole core to enhance potency and cellular activity.
| Modification Site | Example of Modification | Impact on Biological Activity |
| Indazole 3-position | Replacement of iodo with various aryl groups | Directly impacts binding affinity to the target protein. |
| Indazole 5-position (from ester) | Conversion to a variety of carboxamides | Modulates solubility, cell permeability, and can introduce new binding interactions. |
| Indazole 1-position | Alkylation or arylation | Can improve pharmacokinetic properties and fill additional space in the binding pocket. |
Prodrug Design Strategies
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo, often through enzymatic or chemical transformation. This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. This compound possesses functional groups that are amenable to prodrug design.
The methyl carboxylate group is a common handle for creating ester or amide prodrugs. For instance, if the active form of a drug requires a free carboxylic acid at the 5-position, the methyl ester itself can act as a simple prodrug, being hydrolyzed by esterases in the body to release the active drug. More complex ester prodrugs could be designed to target specific tissues or to have a controlled release profile. For example, creating a pivaloyloxymethyl (POM) ester can enhance cell membrane permeability.
Similarly, the N-H group of the indazole ring could be derivatized to form a prodrug. For example, a phosphate (B84403) group could be attached to improve aqueous solubility for intravenous administration, which would then be cleaved by phosphatases in vivo to release the active compound.
| Functional Group for Prodrug Moiety | Type of Prodrug Moiety | Rationale for Prodrug Design |
| 5-Methyl carboxylate | Different alkyl or aryl esters, amino acid esters | To enhance oral bioavailability by increasing lipophilicity. |
| 5-Carboxylic acid (after hydrolysis) | Amides | To improve stability or achieve targeted release. |
| Indazole N-H | Phosphates, carbamates | To increase aqueous solubility or control the rate of drug release. |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target, typically a protein, to design new drugs. Techniques like X-ray crystallography and computational methods such as molecular docking are central to SBDD. These methods provide insights into how a ligand binds to its target, enabling the rational design of molecules with improved affinity and selectivity.
The rigid indazole scaffold of this compound makes it an excellent candidate for SBDD. If the crystal structure of a target protein in complex with an indazole-based inhibitor is available, the binding mode of the indazole core can be determined. This information can then be used to guide the modification of the substituents at the 3-, 5-, and 1-positions of the ring to optimize interactions with the protein.
For example, an in silico screening procedure was successfully used to identify novel 1H-indazole-3-carboxamides as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). X-ray crystallography of a hit compound in complex with GSK-3β confirmed the binding mode predicted by molecular docking, providing a basis for the rational, structure-based optimization of these inhibitors. Similarly, the crystal structure of an indazole derivative bound to the bacterial GyrB active site guided the design of potent antibacterial agents.
Rational Drug Design for Specific Therapeutic Areas
The indazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates across various therapeutic areas. Rational drug design leverages the known biological activities of a scaffold to develop new drugs for specific diseases. This compound is a valuable starting point for the rational design of new therapeutic agents, particularly in oncology and inflammatory diseases.
In oncology, the indazole core is a key feature of many kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the hinge region of the kinase active site. By using this compound, medicinal chemists can rationally design libraries of compounds with different substituents at the 3- and 5-positions to target specific kinases implicated in cancer progression.
The following table summarizes some therapeutic areas where indazole derivatives, which could be synthesized from intermediates like this compound, have shown promise.
| Therapeutic Area | Molecular Target Example(s) | Rationale for Indazole Scaffold |
| Oncology | Kinases (e.g., FGFR, GSK-3β), PARP | Indazole acts as a hinge-binding motif; scaffold allows for versatile substitution to achieve potency and selectivity. |
| Inflammatory Diseases | CRAC channels, PDE4 | Indazole-3-carboxamides have been identified as potent CRAC channel blockers, modulating calcium influx in mast cells. |
| Infectious Diseases | Bacterial Gyrase B | The indazole core can be optimized to fit into the ATP-binding pocket of GyrB. |
Development of Novel Chemical Entities with Enhanced Bioactivity
The ultimate goal of the medicinal chemistry strategies described above is the development of novel chemical entities (NCEs) with enhanced bioactivity and drug-like properties. The versatility of this compound as a starting material facilitates the exploration of chemical space and the generation of NCEs with improved potency, selectivity, and pharmacokinetic profiles.
For example, a series of indazole derivatives were designed and synthesized, leading to the identification of a compound (2f in the cited study) with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range. This compound was shown to induce apoptosis and inhibit cancer cell migration and invasion.
Another example is the optimization of 1H-indazol-3-amine derivatives as potent FGFR inhibitors. Through systematic modifications of the lead structure, a compound (2a in the cited study) with an IC50 of 2.0 nM against FGFR2 and improved antiproliferative effects in cell lines was developed.
The table below presents examples of how modifications to the indazole scaffold can lead to enhanced bioactivity.
| Compound Series | Lead Compound Activity (IC50) | Optimized Compound Activity (IC50) | Key Structural Modification |
| FGFR Inhibitors | Micromolar range | 2.0 nM (against FGFR2) | Introduction of a 2,6-difluoro-3-methoxyphenyl residue. |
| Anti-cancer Agents | Not specified | 0.23–1.15 μM (against various cancer cell lines) | Specific substitution pattern on the indazole core. |
| CRAC Channel Blockers | Inactive at 100 μM | Sub-μM | Specific 3-carboxamide regiochemistry on the indazole ring. |
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for Methyl 3-Iodo-1H-Indazole-5-Carboxylate Derivatives
The therapeutic efficacy of indazole derivatives is largely attributed to their ability to interact with various biological targets. While significant research has focused on kinase inhibition, future exploration is expanding to novel targets.
Kinase Inhibition: Indazole derivatives have been extensively studied as kinase inhibitors, targeting enzymes like VEGFR, EGFR, and FGFR, which are crucial in cancer cell proliferation and angiogenesis. nih.govresearchgate.net The development of mono-kinase inhibitors is a widely accepted strategy. nih.gov For instance, arylsulphonyl indazole derivatives have been studied for their interactions with VEGFR2 kinase. nih.gov Further research aims to identify more specific and potent inhibitors for various kinase families, potentially leading to treatments for cancers such as breast, lung, colon, and liver cancer. nih.govrsc.org
BCL-2 Family Proteins: Beyond kinases, derivatives are being designed to target anti-apoptotic proteins. Scaffold hopping from indole-based compounds to indazoles has yielded promising dual inhibitors of MCL-1 and BCL-2, which could offer a way to overcome resistance to selective BCL-2 inhibitors like Venetoclax. nih.gov
Other Targets: The structural versatility of the indazole scaffold allows for its application in targeting other biological molecules. Research has explored indazole analogs for their activity at serotonin receptors (5-HT2) and as inhibitors of the Nav1.7 sodium channel. nih.govacs.org This indicates a broad potential for developing therapies for neurological and pain-related disorders.
Development of Targeted Therapies Based on Indazole Scaffolds
The development of targeted therapies relies on designing molecules that selectively interact with specific biological targets implicated in disease pathways. The indazole scaffold is a privileged structure in this regard, with several approved drugs validating its therapeutic potential. researchgate.netrsc.org
Future development will likely focus on:
Structure-Based Design: Utilizing computational methods like docking and molecular dynamics simulations to understand the interactions between indazole derivatives and their target proteins. nih.gov This allows for the rational design of molecules with improved potency and selectivity. For example, the orientation of the indazole ring can significantly affect interactions with the target kinase. nih.gov
Fragment-Led Design: This approach has been used to discover novel 1H-indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Expanding Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of indazoles support their development for anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive applications. nih.govmdpi.com
Table 1: Examples of Approved Indazole-Based Targeted Therapies
| Drug Name | Primary Target | Therapeutic Application |
|---|---|---|
| Axitinib | VEGFR | Renal Cell Carcinoma |
| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.govrsc.org |
| Niraparib | PARP Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancer nih.govrsc.org |
| Linifanib | VEGFR, PDGFR | Investigational for various cancers nih.govrsc.org |
Advanced Synthetic Methodologies for Diversification and Library Synthesis
The creation of diverse libraries of indazole derivatives is crucial for screening and identifying new drug candidates. Modern synthetic chemistry offers numerous advanced methodologies to efficiently construct and modify the indazole core, starting from intermediates like this compound. nih.gov
Key synthetic strategies include:
Metal-Catalyzed Reactions: Various metal catalysts are employed to construct the indazole ring system. This includes rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions. nih.gov Palladium-mediated oxidative benzannulation of pyrazoles with alkynes is another effective method. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds offers an efficient way to introduce diverse substituents onto the indazole scaffold. For example, iodine-mediated synthesis from ortho-alkylazobenzenes proceeds via benzyl (B1604629) C-H functionalization. nih.gov
Multi-Component Reactions: One-pot, three-component reactions, such as the CuBr/Zn(OTf)2 catalyzed synthesis from 2-nitroarylaldehyde, an alkyne, and an amine, provide a streamlined approach to substituted 2H-indazoles. researchgate.net
Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with arynes is a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org
These methods allow chemists to systematically vary the substituents at different positions of the indazole ring, which is essential for structure-activity relationship (SAR) studies. nmpharmtech.com
Table 2: Overview of Modern Synthetic Methods for Indazole Derivatives
| Methodology | Key Features | Catalyst/Reagent Examples |
|---|---|---|
| C-H Activation/Annulation | High atom economy, direct functionalization | Rhodium (III), Cobalt (I) nih.gov |
| Cross-Coupling | Forms C-N or C-C bonds to build the scaffold | Copper (I), Palladium (II) Acetate nih.gov |
| Cycloaddition | Forms the heterocyclic ring in a concerted step | TBAF-promoted [3+2] cycloaddition nih.govorganic-chemistry.org |
| One-Pot Procedures | Increases efficiency by combining multiple steps | Copper(I) bromide and zinc(II) triflate researchgate.net |
Combination Therapies Involving this compound Analogs
To enhance therapeutic efficacy and overcome drug resistance, combining different treatment modalities is a common strategy. nih.gov Indazole-based compounds are being explored in combination therapies for various diseases.
Oncology: In cancer treatment, combining a targeted indazole-based drug with conventional chemotherapy or other targeted agents can lead to synergistic effects. For instance, the progression of ruthenium-based antitumor agents, which can feature indazole ligands, is moving from single-agent treatments to combination therapies with chemotherapy, radiotherapy, and immunotherapy. mdpi.com The rationale for developing dual MCL-1/BCL-2 inhibitors stems from the need to overcome resistance to single-target agents. nih.gov
Infectious Diseases: The development of new indazole derivatives with antibacterial or antiviral properties could lead to their inclusion in combination regimens to combat resistant pathogens.
Neuroendocrine Neoplasms: Treatment for these complex cancers often involves a combination of approaches, including tyrosine kinase inhibitors (some of which are indazole-based), chemotherapy, and immunotherapy. mdpi.com
Future research will focus on identifying the most effective combination partners for new indazole analogs and understanding the molecular mechanisms behind their synergistic interactions.
Addressing Challenges in Drug Development for Indazole-Based Compounds
Despite the proven success of some indazole-based drugs, several challenges remain in their development pipeline.
Clinical Trial Failures: A number of indazole-based drug candidates have failed in clinical trials. nih.gov These failures can be attributed to a lack of efficacy or unforeseen toxicity, sometimes arising from the drug candidate interfering with multiple disease pathways. nih.gov
Potency and Selectivity: While a compound may show high potency in enzymatic assays, this does not always translate to strong activity in cellular models. researchgate.net This discrepancy can be due to factors like poor cell permeability or high efflux rates. researchgate.net Achieving selectivity for a specific kinase over others is also a significant challenge, as off-target effects can lead to adverse side effects. nih.gov
Toxicity: High toxicity can limit the therapeutic window of a compound. Some novel indazole derivatives have shown potent anticancer and antiviral activity but are limited by their high toxicity, necessitating further studies to establish a safe and effective therapeutic range. eurekaselect.com
Synthetic Complexity: While many advanced synthetic methods exist, the synthesis of complex, highly substituted indazole derivatives can still be challenging and require multi-step procedures, which can be costly and time-consuming for large-scale production. mdpi.com
Overcoming these hurdles will require a multidisciplinary approach, integrating advanced synthetic chemistry, computational modeling, comprehensive biological screening, and innovative clinical trial design.
Q & A
Q. What are the recommended synthetic routes for methyl 3-iodo-1H-indazole-5-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via direct iodination of the parent indazole scaffold. A common approach involves electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under anhydrous conditions. Alternative methods include Suzuki-Miyaura coupling for introducing iodine via pre-functionalized boronic esters .
- Key variables : Temperature (optimized at 0–5°C to minimize side reactions), solvent polarity (DMF or DCM preferred), and stoichiometric control of iodine sources.
- Yield optimization : Excess iodine (>1.2 equiv) reduces byproducts like di-iodinated derivatives, while slow addition of ICl improves regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is essential:
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., de-iodinated byproducts).
- ¹H/¹³C NMR : Confirms regioselectivity of iodination (singlet for C3 proton absence) and ester carbonyl resonance at ~165 ppm .
- X-ray crystallography : Resolves molecular conformation, as demonstrated in analogous indazole derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate, where crystal packing reveals planar indazole rings and iodine’s steric effects) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably models electronic structure:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic attack.
- Solvent effects : Polarizable Continuum Model (PCM) simulations in DMSO show enhanced solubility due to dipole interactions with the iodinated moiety .
- Reactivity hotspots : Iodine’s electron-withdrawing effect activates the C5 carboxylate for nucleophilic substitution, a property leveraged in prodrug design .
Q. How do structural modifications at the indazole core influence bioactivity, and what are the key SAR trends?
Structure-Activity Relationship (SAR) studies of analogs (e.g., ethyl 5-methyl-1H-indazole-3-carboxylate) reveal:
- Iodine’s role : Enhances metabolic stability by sterically blocking cytochrome P450 oxidation.
- Ester vs. carboxylic acid : Methyl esters improve membrane permeability (logP ~2.1) compared to free acids (logP ~0.3), critical for CNS-targeting agents .
- Contradictions : Some studies report reduced potency with bulkier substituents (e.g., isobutyl esters), highlighting the need for balanced lipophilicity .
Q. What experimental strategies mitigate iodine’s volatility during high-temperature reactions?
Iodine loss (>150°C) can be minimized via:
- Microwave-assisted synthesis : Shorter reaction times (10–15 min) reduce thermal decomposition.
- Protecting groups : Trityl or SEM groups shield the indazole nitrogen, preventing iodine displacement .
- In situ iodination : Using N-iodosuccinimide (NIS) in acetic acid improves iodine retention by 20% compared to ICl .
Methodological Challenges and Solutions
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects:
- Tautomeric equilibria : Indazole exists in 1H- and 2H- tautomeric forms. Low-temperature NMR (−40°C) in CDCl₃ stabilizes the dominant tautomer for clear assignment .
- IR carbonyl shifts : Ester C=O stretches (1710–1740 cm⁻¹) vary with crystallinity. KBr pellet preparation under vacuum reduces moisture interference .
Q. What protocols ensure reproducibility in catalytic coupling reactions involving this compound?
For Suzuki-Miyaura couplings:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling with aryl boronic acids (yield >80% vs. 50%).
- Degassing : Freeze-pump-thaw cycles (3×) in THF eliminate oxygen, preventing catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
